

quality control parameters for 18:1 Lactosyl PE

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Compound of Interest

Compound Name: 18:1 Lactosyl PE

Cat. No.: B15598578

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Technical Support Center: 18:1 Lactosyl PE

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental use of **18:1 Lactosyl PE** (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl).

Frequently Asked Questions (FAQs)

1. What are the recommended storage and handling conditions for **18:1 Lactosyl PE**?

18:1 Lactosyl PE is a hygroscopic powder and should be handled with care to prevent degradation.^[1] It is shipped on dry ice and should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).^{[1][2][3]} The shelf life is typically one year from the date of receipt when stored correctly.^{[1][2]} Before use, allow the product to warm to room temperature in a desiccator to prevent condensation, which can lead to hydrolysis.

2. What are the typical quality control parameters for **18:1 Lactosyl PE**?

The quality of **18:1 Lactosyl PE** is assessed based on its purity, chemical identity, and physical properties. A typical certificate of analysis will include the following parameters:

Parameter	Specification	Method
Purity	>99%	Thin-Layer Chromatography (TLC)[3][4][5]
Identity	Consistent with structure	¹ H-NMR Spectroscopy[6]
Molecular Weight	Conforms to expected mass ± 1 amu	Mass Spectrometry (e.g., [M+H] ⁺)[6]
Physical State	White solid/powder[3][6]	Visual Inspection
Solubility	Soluble in organic solvents like chloroform and methanol	-

3. How can I verify the purity of my **18:1 Lactosyl PE** sample?

Purity can be assessed using Thin-Layer Chromatography (TLC). A single spot should be observed when the sample is run on a silica gel plate with an appropriate solvent system and visualized using a suitable staining reagent (e.g., iodine vapor or charring with a sulfuric acid solution).[6] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) can be employed.

4. My **18:1 Lactosyl PE** sample appears clumpy. Is it still usable?

Due to its hygroscopic nature, **18:1 Lactosyl PE** can absorb moisture and become clumpy.[1] If the product has been stored correctly and has not discolored, it is likely still usable. To ensure homogeneity, the powder can be gently broken up with a clean, dry spatula before weighing. For critical applications, it is advisable to re-qualify the material using TLC or HPLC to check for degradation.

5. What is the role of **18:1 Lactosyl PE** in biological systems?

Glycosylated phospholipids like Lactosyl PE are components of cell membranes and are involved in various biological processes, including cell recognition, adhesion, and signaling.[7] Phosphatidylethanolamine (PE), the parent lipid class, is a key component of biological membranes and can bind to proteins, potentially modulating their function.[5] The lactosyl

headgroup can interact with specific receptors and lectins, initiating downstream signaling cascades.^[7]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Poor solubility in organic solvents	- Incomplete drying of the solvent. - Degradation of the lipid.	- Use fresh, anhydrous solvents. - Check the purity of the lipid by TLC. If degradation is observed, use a fresh vial.
Unexpected results in cell-based assays	- Contamination of the lipid stock solution. - Incorrect concentration of the lipid. - Cellular toxicity at the concentration used.	- Prepare a fresh stock solution using sterile techniques. - Verify the concentration of the stock solution. - Perform a dose-response experiment to determine the optimal non-toxic concentration.
Multiple spots on TLC plate	- Degradation of the lipid due to improper storage or handling. - Contamination of the sample.	- Store the lipid at -20°C under an inert atmosphere. - Allow the vial to warm to room temperature in a desiccator before opening. - Use high-purity solvents for sample preparation.
Inconsistent mass spectrometry results	- Ion suppression from contaminants. - Inappropriate ionization method. - Formation of different adducts.	- Purify the sample before analysis. - Optimize MS parameters, including ionization source and collision energy. - Identify the expected adducts (e.g., $[M+H]^+$, $[M+NH_4]^+$, $[M+Na]^+$) and search for them in the mass spectrum.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of **18:1 Lactosyl PE**.

Materials:

- **18:1 Lactosyl PE** sample
- TLC silica gel plate
- Developing chamber
- Chloroform
- Methanol
- Water
- Iodine crystals or ceric ammonium molybdate stain
- Capillary tubes for spotting

Procedure:

- Prepare the developing solvent system. A common system for phospholipids is Chloroform:Methanol:Water (65:25:4, v/v/v).
- Prepare a solution of **18:1 Lactosyl PE** in chloroform at a concentration of approximately 1 mg/mL.
- Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
- Allow the spot to dry completely.
- Place the TLC plate in the developing chamber containing the solvent system. Ensure the solvent level is below the baseline.

- Allow the solvent to ascend the plate until it is about 1 cm from the top.
- Remove the plate from the chamber and mark the solvent front.
- Allow the plate to dry completely.
- Visualize the spots by placing the plate in a chamber with iodine crystals or by spraying with a suitable stain and heating.
- A pure sample should show a single major spot.

Protocol 2: Identity and Molecular Weight Confirmation by Mass Spectrometry

Objective: To confirm the identity and molecular weight of **18:1 Lactosyl PE**.

Materials:

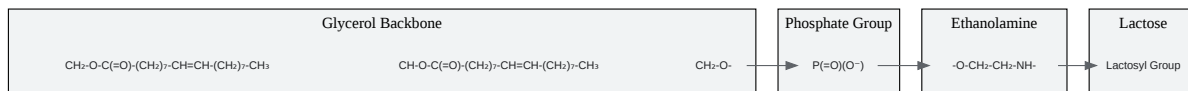
- **18:1 Lactosyl PE** sample
- Mass spectrometer (e.g., ESI-QTOF)
- Methanol or other suitable solvent
- Syringe pump or autosampler

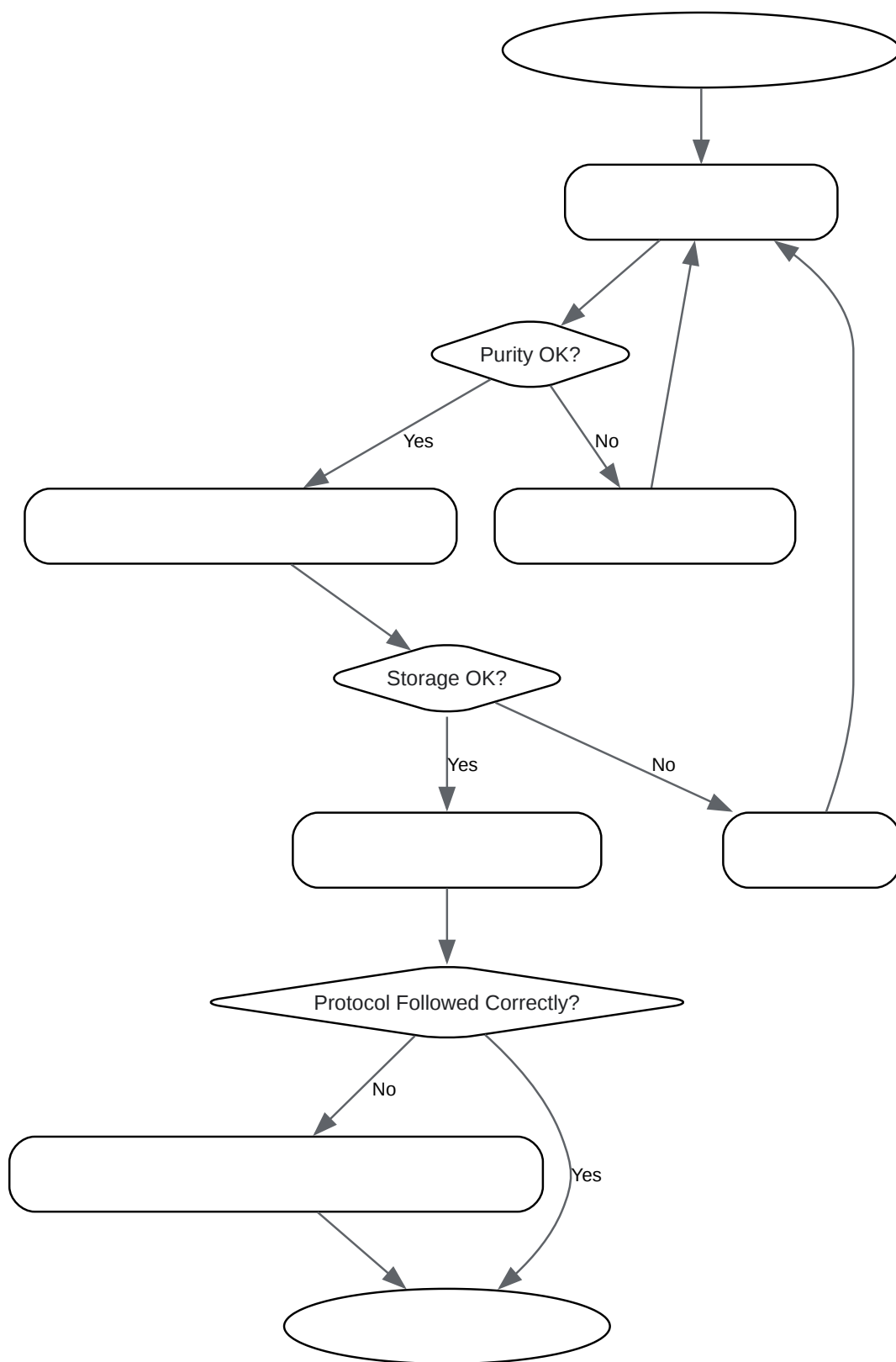
Procedure:

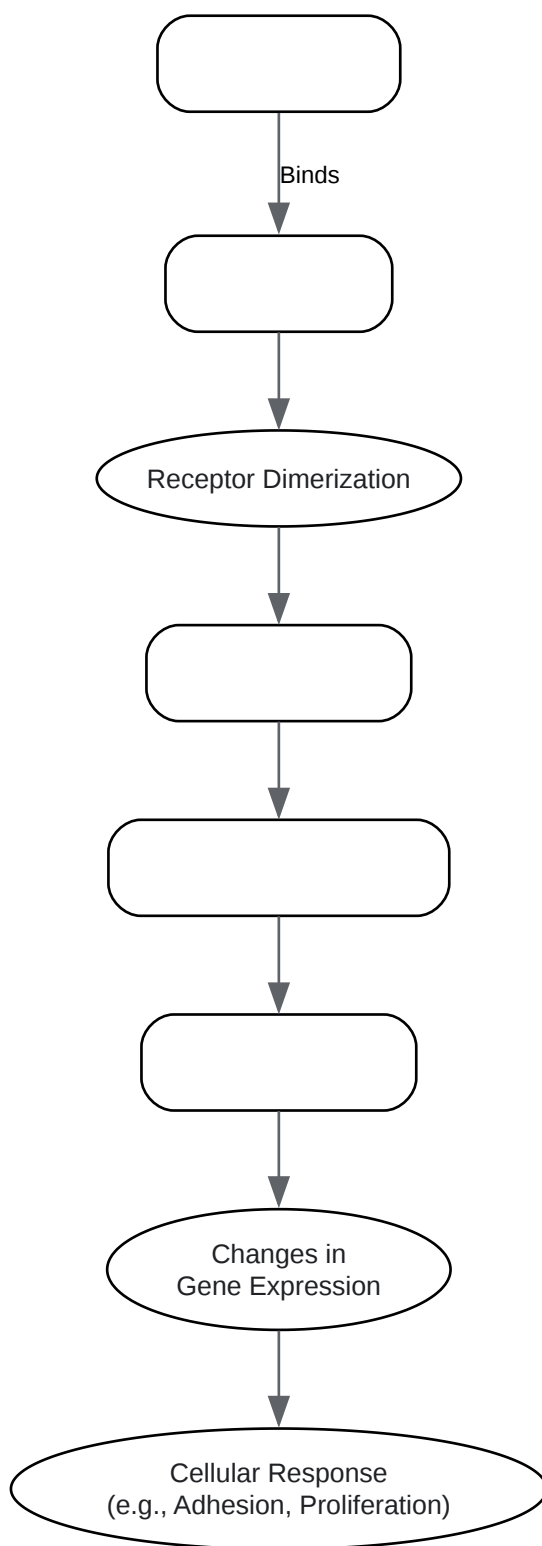
- Prepare a dilute solution of **18:1 Lactosyl PE** (e.g., 10 µg/mL) in a suitable solvent such as methanol.
- Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
- Acquire the mass spectrum in positive ion mode.
- Look for the protonated molecule $[M+H]^+$ at m/z 1087.73 and/or the ammonium adduct $[M+NH_4]^+$ at m/z 1104.76. Other adducts such as the sodium adduct $[M+Na]^+$ at m/z 1109.71 may also be observed.

- The observed mass should be within the mass accuracy of the instrument.

Visualizations







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